molecular formula C18H14O2S B13917037 2-(Benzyloxy)-5-(2-thienyl)benzaldehyde

2-(Benzyloxy)-5-(2-thienyl)benzaldehyde

Cat. No.: B13917037
M. Wt: 294.4 g/mol
InChI Key: DNYKPNVQGFYBDD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(2-thienyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(2-thienyl)benzaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydride, followed by the addition of a halogenated benzaldehyde derivative.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a halogenated benzaldehyde derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(2-thienyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: 2-(Benzyloxy)-5-(2-thienyl)benzoic acid

    Reduction: 2-(Benzyloxy)-5-(2-thienyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-(Benzyloxy)-5-(2-thienyl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(2-thienyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the thienyl group, making it less versatile in certain applications.

    5-(2-Thienyl)benzaldehyde: Lacks the benzyloxy group, which may affect its reactivity and applications.

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenylmethoxy-5-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C18H14O2S/c19-12-16-11-15(18-7-4-10-21-18)8-9-17(16)20-13-14-5-2-1-3-6-14/h1-12H,13H2

InChI Key

DNYKPNVQGFYBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CS3)C=O

Origin of Product

United States

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